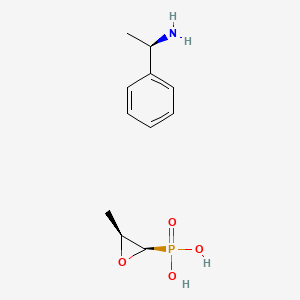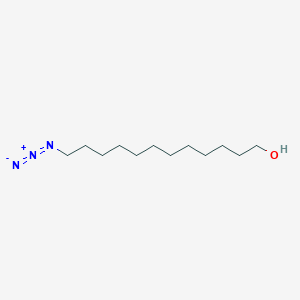![molecular formula C7H13N B1443058 6,6-Dimetil-3-azabiciclo[3.1.0]hexano CAS No. 943516-54-9](/img/structure/B1443058.png)
6,6-Dimetil-3-azabiciclo[3.1.0]hexano
Descripción general
Descripción
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a heterocyclic organic compound that features a bicyclic structure with a nitrogen atom. This compound is significant in medicinal chemistry due to its role as a pharmaceutical intermediate in the synthesis of various antiviral medications, including boceprevir and pf-07321332 .
Aplicaciones Científicas De Investigación
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a crucial intermediate in the production of antiviral drugs like boceprevir, which is used to treat hepatitis C, and pf-07321332, an oral medication for COVID-19
Mecanismo De Acción
Target of Action
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 . Therefore, the primary targets of this compound are the proteases of these viruses.
Result of Action
The result of the action of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, as a component of antiviral medications, is the inhibition of viral replication. This is achieved through the inhibition of viral proteases, which are necessary for the assembly of new viral particles .
Análisis Bioquímico
Biochemical Properties
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane plays a significant role in biochemical reactions, particularly in the synthesis of antiviral medications. It interacts with several enzymes and proteins, including protease inhibitors. For instance, in the production of boceprevir, a well-known protease inhibitor for the hepatitis C virus, 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a key component . The nature of these interactions involves the inhibition of viral proteases, which are essential for the replication of the virus.
Cellular Effects
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In antiviral medications, this compound helps inhibit the replication of viruses by targeting specific viral enzymes. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting the overall function of infected cells .
Molecular Mechanism
The molecular mechanism of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane involves its interaction with viral proteases. By binding to the active site of these enzymes, it inhibits their activity, preventing the cleavage of viral polyproteins into functional units necessary for viral replication. This inhibition disrupts the viral life cycle, reducing the viral load in infected cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane have been observed to change over time The compound’s stability and degradation are crucial factors in its effectivenessIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of viral replication .
Dosage Effects in Animal Models
The effects of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without causing significant adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is involved in several metabolic pathways, particularly those related to drug metabolism. It interacts with enzymes such as cytochrome P450, which play a crucial role in the biotransformation of drugs. These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane within cells and tissues involve various transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside, it can accumulate in specific tissues, depending on its affinity for certain cellular components. These interactions can affect the localization and accumulation of the compound, influencing its therapeutic efficacy .
Subcellular Localization
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with viral proteases and other biomolecules, ensuring its effectiveness in inhibiting viral replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One notable approach involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate .
Industrial Production Methods
Industrial production of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane often involves the Gabriel synthesis and catalytic hydrogenation reactions. These methods, while effective, have their drawbacks. Cyclization reactions, for instance, offer relatively mild conditions but result in low yields. On the other hand, catalytic hydrogenation requires stringent conditions and expensive reagents, leading to poor atom economy .
Análisis De Reacciones Químicas
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed pathways are less commonly reported.
Reduction: Catalytic hydrogenation is a common reduction method used in its synthesis.
Substitution: The compound can participate in substitution reactions, particularly involving its nitrogen atom.
Common reagents used in these reactions include transition metal catalysts like Ru (II) and reagents such as bromoacetyl bromide and N,N’-Bis(p-toluenesulfonyl) hydrazine . Major products formed from these reactions include intermediates like alpha-diazoacetate and final products used in pharmaceutical applications .
Comparación Con Compuestos Similares
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane can be compared with other similar bicyclic compounds, such as:
3-Azabicyclo[3.1.0]hexane: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate: Contains an additional carboxylate group, which alters its chemical behavior and applications
The uniqueness of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane lies in its specific structure, which imparts distinct reactivity and makes it a valuable intermediate in pharmaceutical synthesis .
Propiedades
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7(2)5-3-8-4-6(5)7/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOMFPZIMJCRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712413 | |
| Record name | 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943516-54-9 | |
| Record name | 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1442975.png)




![{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol](/img/structure/B1442983.png)




![alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol](/img/structure/B1442990.png)



